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Compound of Interest

Compound Name:
Methyl 2-bromo-5-

(bromomethyl)benzoate

Cat. No.: B1398170 Get Quote

An In-Depth Technical Guide to Methyl 2-bromo-5-(bromomethyl)benzoate for Advanced

Chemical Synthesis

Introduction: A Bifunctional Linchpin in Complex
Synthesis
In the landscape of modern drug discovery and materials science, the strategic value of

versatile chemical building blocks cannot be overstated. Methyl 2-bromo-5-
(bromomethyl)benzoate is a prime example of such a scaffold, offering chemists a robust

platform for constructing complex molecular architectures. Its utility stems from the precisely

arranged functional groups: a methyl ester, a stable aryl bromide, and a highly reactive benzylic

bromide. This trifecta of functionalities, each with distinct and orthogonal reactivity, makes it an

invaluable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and

specialty chemicals.[1][2]

This guide provides an in-depth exploration of Methyl 2-bromo-5-(bromomethyl)benzoate,

moving beyond a simple recitation of data. We will delve into the causality behind its reactivity,

present validated protocols for its use, and offer the practical insights necessary for its

successful application in research and development. A critical point of clarification is the

distinction between this compound and its common isomer, Methyl 5-bromo-2-

(bromomethyl)benzoate, which will be addressed to ensure precision in synthesis planning.
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Nomenclature and Structural Elucidation
Precise identification is paramount in chemical synthesis. Methyl 2-bromo-5-
(bromomethyl)benzoate is structurally distinct from its isomer, which is more commonly listed

by chemical suppliers. The key difference lies in the relative positions of the bromine atom and

the bromomethyl group on the benzene ring.

Methyl 2-bromo-5-(bromomethyl)benzoate (Target Compound): The aryl bromine is at

position 2, ortho to the ester, while the reactive benzylic bromide is at position 5.

Methyl 5-bromo-2-(bromomethyl)benzoate (Isomer): The aryl bromine is at position 5, para to

the ester, while the reactive benzylic bromide is at position 2.

This structural nuance dictates the electronic environment and steric accessibility of each

reaction site, profoundly impacting synthetic outcomes.

Caption: Chemical Structure of Methyl 2-bromo-5-(bromomethyl)benzoate.

Table 1: Core Compound Identifiers

Identifier Value Source(s)

IUPAC Name
Methyl 2-bromo-5-

(bromomethyl)benzoate
[3]

CAS Number 90721-58-7 [3]

Molecular Formula C₉H₈Br₂O₂ [3][4]

Molecular Weight 307.97 g/mol [3][4]

Canonical SMILES
COC(=O)C1=C(C=C(C=C1)CB

r)Br

Isomeric CAS
79670-17-0 (Methyl 5-bromo-

2-(bromomethyl)benzoate)
[4][5][6]
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The physical properties of this compound are critical for its handling, reaction setup, and

purification. While comprehensive data for the 2-bromo-5-(bromomethyl) isomer is sparse, data

from its 5-bromo-2-(bromomethyl) counterpart and structural analogues provide a reliable

profile.

Table 2: Summary of Physicochemical Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1398170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Notes & Causality Source(s)

Appearance
Off-white to yellow

solid or liquid

The state depends on

purity and ambient

temperature. The

color can arise from

trace impurities or

degradation.

[1]

Boiling Point
~349.7 °C at 760

mmHg

Data for isomer CAS

79670-17-0. The high

molecular weight and

polarity contribute to a

high boiling point,

making it suitable for

reactions at elevated

temperatures.

[1]

Solubility

Soluble in common

organic solvents (e.g.,

DCM, THF, Ethyl

Acetate). Insoluble in

water.

The ester and

bromoalkane

functionalities confer

lipophilic character,

while the lack of H-

bond donors leads to

poor aqueous

solubility.

Inferred

Storage

2-8°C, under inert

atmosphere, protected

from light

The benzylic bromide

is susceptible to

hydrolysis and

nucleophilic attack by

atmospheric moisture.

Light can promote

radical decomposition.

Refrigeration and inert

gas mitigate these

degradation

pathways.

[1][3]
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Chemical Reactivity and Mechanistic Insights
The synthetic power of Methyl 2-bromo-5-(bromomethyl)benzoate lies in the differential

reactivity of its two bromine substituents. This orthogonality is not accidental; it is a direct

consequence of their electronic and structural environments.

Benzylic Bromide (-CH₂Br): This group is highly reactive towards nucleophiles. The C-Br

bond is weakened, and the transition state of an Sₙ2 reaction (or the carbocation

intermediate of an Sₙ1 reaction) is stabilized by the adjacent benzene ring. This site is the

workhorse for introducing a vast array of functional groups via substitution.

Aryl Bromide (-Br): This bromine is directly attached to the sp²-hybridized carbon of the

benzene ring. The C-Br bond is stronger due to partial double-bond character and the

electron-withdrawing nature of the ring. It is largely unreactive to simple nucleophiles but is

perfectly primed for organometallic transformations, such as palladium-catalyzed cross-

coupling reactions.

This predictable reactivity allows for a stepwise, controlled approach to building molecular

complexity.

High Reactivity Site (Benzylic)

Low Reactivity Site (Aryl)Methyl 2-bromo-5-(bromomethyl)benzoate

Nucleophilic Substitution
(e.g., + R-NH2, R-OH, R-SH)Site-Selective Attack

Pd-Catalyzed Cross-Coupling
(e.g., Suzuki, Sonogashira)

Requires Catalyst

Product A
(Aryl-Br intact)

Forms C-N, C-O, C-S bonds

Product B
(Benzylic group intact or pre-functionalized)

Forms C-C bonds

Click to download full resolution via product page

Caption: Orthogonal Reactivity Workflow of the Two Bromine Sites.

Synthesis and Purification Protocol
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A robust and reproducible synthesis is crucial. The most common and logical route to this class

of compounds is via radical bromination of the corresponding methyl-substituted precursor, in

this case, Methyl 2-bromo-5-methylbenzoate.

Experimental Protocol: Synthesis via Radical Bromination

Objective: To selectively brominate the benzylic methyl group without affecting the aryl

bromide or the ester.

Causality: This reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide

(NBS) is chosen as the bromine source because it provides a low, steady concentration of

bromine radicals, minimizing side reactions like aromatic bromination. A radical initiator

(AIBN or BPO) is required to start the chain reaction at a controlled rate upon heating.

Step-by-Step Methodology:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux

condenser, magnetic stirrer, and nitrogen inlet, add Methyl 2-bromo-5-methylbenzoate (1.0

eq).

Solvent and Reagents: Add a non-polar solvent such as carbon tetrachloride (CCl₄) or

cyclohexane (approx. 0.1 M concentration). Add N-Bromosuccinimide (NBS, 1.05 eq) and a

catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq).

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen

atmosphere. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within

2-4 hours. The solid succinimide byproduct will float to the top upon completion.

Workup: Cool the reaction mixture to room temperature and filter off the succinimide. Wash

the solid with a small amount of fresh solvent.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then

purified by silica gel column chromatography, typically using a gradient of ethyl acetate in

hexanes (e.g., 0% to 10% EtOAc) as the eluent. This separates the desired dibrominated

product from any remaining starting material and over-brominated byproducts.
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Validation: Collect fractions and analyze by TLC. Combine pure fractions, evaporate the

solvent, and dry under high vacuum to yield Methyl 2-bromo-5-(bromomethyl)benzoate as

an off-white solid or pale yellow oil. Confirm identity and purity using NMR and MS analysis.

Spectroscopic Characterization
Unambiguous characterization is the cornerstone of trustworthy research. The following are the

expected spectroscopic signatures for validating the structure of Methyl 2-bromo-5-
(bromomethyl)benzoate.

¹H NMR:

-OCH₃ (Methyl Ester): A sharp singlet at ~3.9 ppm.

-CH₂Br (Benzylic): A sharp singlet at ~4.5-4.7 ppm. Its downfield shift is due to the

deshielding effect of the adjacent bromine atom.

Aromatic Protons: Three signals in the aromatic region (~7.2-7.8 ppm), exhibiting coupling

patterns consistent with a 1,2,4-trisubstituted benzene ring.

¹³C NMR:

-OCH₃: ~52 ppm.

-CH₂Br: ~30-33 ppm.

Aromatic Carbons: Six signals between ~120-140 ppm.

C=O (Ester Carbonyl): A signal at ~165-168 ppm.

FTIR (Infrared Spectroscopy):

C=O Stretch (Ester): Strong, sharp absorption band around 1720-1740 cm⁻¹.

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
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C-Br Stretch: Absorptions in the fingerprint region, typically 500-680 cm⁻¹.

Mass Spectrometry (MS):

Molecular Ion (M⁺): The most telling feature is the isotopic pattern for a molecule

containing two bromine atoms. Expect a cluster of peaks for the molecular ion at m/z 306,

308, and 310, with a characteristic intensity ratio of approximately 1:2:1, corresponding to

the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive validation

of the presence of two bromine atoms.

Fragmentation: A prominent fragment would be the loss of a bromine radical (•Br),

resulting in a peak at m/z 227/229 (M-79/81). Another likely fragmentation is the loss of the

methoxy group (•OCH₃) from the ester.

Handling, Storage, and Safety
Due to its reactive nature, proper handling of Methyl 2-bromo-5-(bromomethyl)benzoate is

essential for both safety and maintaining compound integrity.

Table 3: GHS Hazard and Safety Information

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1398170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1398170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Category Information Source(s)

Pictogram(s) Danger [4]

Hazard Statements

H302: Harmful if swallowed.

H314: Causes severe skin

burns and eye damage. H335:

May cause respiratory

irritation.

[4][7]

Personal Protective Equipment

(PPE)

Wear chemical safety goggles,

a face shield, nitrile gloves,

and a lab coat. All

manipulations should be

performed in a certified

chemical fume hood.

[8][9]

First Aid Measures

Skin: Immediately remove

contaminated clothing and

rinse skin with copious

amounts of water for at least

15 minutes. Eyes: Rinse

cautiously with water for

several minutes, removing

contact lenses if possible.

Inhalation: Move person to

fresh air. Ingestion: Do NOT

induce vomiting. In all cases of

exposure, seek immediate

medical attention.

[9][10]

Disposal

Dispose of as hazardous

chemical waste in accordance

with local, state, and federal

regulations.

[8]

Applications in Drug Discovery and Medicinal
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Methyl 2-bromo-5-(bromomethyl)benzoate serves as a key intermediate, enabling the rapid

diversification of molecular scaffolds.[1] Its bifunctional nature allows it to act as a "linker,"

connecting two different molecular fragments in a controlled, stepwise manner.

Scaffold Elaboration: A common strategy involves first reacting the benzylic bromide with a

nucleophile (e.g., a primary amine of a core structure). The resulting intermediate, which still

contains the aryl bromide, can then be subjected to a palladium-catalyzed cross-coupling

reaction (e.g., Suzuki coupling with a boronic acid) to add another layer of complexity.

Pharmacophore Introduction: The benzylic bromide is an excellent electrophile for

introducing moieties that can interact with biological targets. The aryl bromide can be used to

anchor the molecule or introduce vectors to explore structure-activity relationships (SAR).

The strategic use of this building block accelerates medicinal chemistry programs by providing

reliable and versatile pathways to novel and complex drug candidates.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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